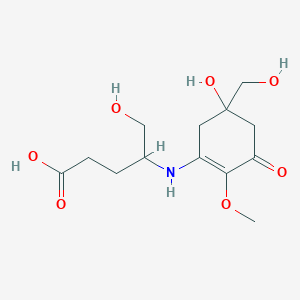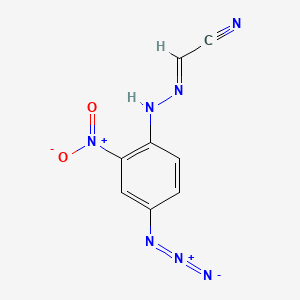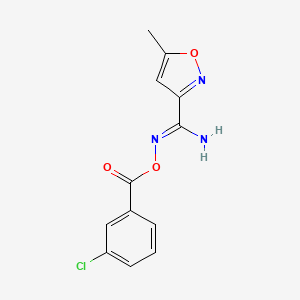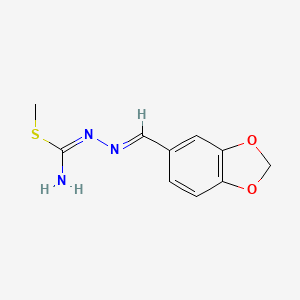![molecular formula C19H22FNO3 B1243713 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol](/img/structure/B1243713.png)
4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol: is a metabolite of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is significant due to its role in the pharmacokinetics and pharmacodynamics of paroxetine, influencing its therapeutic effects and side-effect profile .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography for purification and quality control .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group.
Reduction: Reduction reactions can occur at the piperidine ring, affecting the overall structure and activity.
Substitution: Substitution reactions, especially involving the fluorophenyl group, are common and can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like N-chlorosuccinimide and bromine are often employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives and oxidized methoxyphenol compounds .
科学的研究の応用
Chemistry: The compound is used in the study of SSRI pharmacokinetics and pharmacodynamics, providing insights into the metabolism and action of paroxetine .
Biology: In biological research, it helps in understanding the interaction of SSRIs with serotonin transporters and other molecular targets .
Medicine: Clinically, the compound is relevant in the development of new antidepressants and in the study of drug interactions and side effects .
Industry: In the pharmaceutical industry, it is used in the quality control and formulation of paroxetine-based medications .
作用機序
The compound exerts its effects by interacting with serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased serotonin levels in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SLC6A4) and various cytochrome P450 enzymes responsible for its metabolism .
類似化合物との比較
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic profile.
Sertraline: An SSRI with a distinct chemical structure and side-effect profile.
Citalopram: An SSRI with a different affinity for serotonin transporters and other neurotransmitter receptors.
Uniqueness: (-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol is unique due to its specific interaction with serotonin transporters and its role as a metabolite of paroxetine, influencing the drug’s efficacy and safety profile .
特性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXMQRFTUCBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11,18-Trihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaen-3-one](/img/structure/B1243633.png)


![1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-methyl 2-cyclopentyl-2-phenylpropanedioate](/img/structure/B1243638.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1243640.png)

![2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1243646.png)



![4-({[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1243651.png)

